Macitentan impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

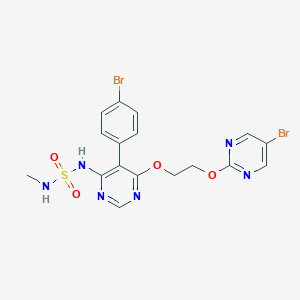

Macitentan impurity A is a complex organic compound that features a pyrimidine core substituted with bromophenyl and bromopyrimidinyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Macitentan impurity A typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Etherification: The oxyethoxy linkage is formed through an etherification reaction, typically using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and pyrimidinyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Identification of Impurities

A study identified 35 compounds related to macitentan, including metabolites and degradation products formed under various stress conditions (e.g., pH changes and temperature fluctuations). Among these, certain impurities were found to pose potential toxicity risks, including mutagenicity and carcinogenicity .

Characterization Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) has been employed to quantify impurities in macitentan formulations. This method allows for the effective separation and identification of compounds within a complex matrix .

Toxicological Implications

The evaluation of Macitentan impurity A's toxicity is essential for regulatory compliance and patient safety. In silico toxicity assessments have been conducted to evaluate the potential risks associated with this impurity.

In Silico Toxicity Assessments

The toxicity profiles of several macitentan-related compounds were analyzed using computational models. Five compounds were identified as critical due to their potential risks related to mutagenicity, tumorigenicity, irritation, and reproductive effects .

Clinical Relevance

The presence of impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the drug. For instance, variations in drug metabolism due to impurities may necessitate dose adjustments or monitoring for adverse effects .

Pharmaceutical Formulations

The stability and efficacy of macitentan formulations are significantly affected by the presence of impurities. Understanding these interactions is crucial for developing stable pharmaceutical products.

Stability Studies

Forced degradation studies have shown that macitentan tablets are sensitive to hydrolysis under acidic and alkaline conditions, as well as thermal stress . These findings underscore the importance of rigorous stability testing in formulation development.

Regulatory Considerations

Pharmaceutical companies must adhere to guidelines set by regulatory bodies regarding impurity limits in drug products. The characterization of this compound is essential for compliance with these regulations .

Clinical Trials

Clinical trials evaluating macitentan's efficacy have also monitored the impact of its impurities on patient outcomes. For example, studies indicated that while macitentan is generally well-tolerated, monitoring for liver enzyme elevations is crucial due to potential hepatotoxicity associated with its impurities .

Impurity Management Strategies

Pharmaceutical manufacturers are developing strategies to minimize impurities during synthesis through optimized processes and stringent quality controls. This includes refining synthetic routes to reduce the formation of unwanted byproducts .

作用機序

The mechanism of action of Macitentan impurity A would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms and sulfamoyl group could play crucial roles in these interactions, enhancing binding affinity and specificity.

類似化合物との比較

Similar Compounds

5-(4-bromophenyl)thieno(2,3-d)pyrimidin-4(3H)-one: Similar in having a bromophenyl group and a pyrimidine core.

5,10,15,20-tetrakis(4-bromophenyl)porphyrin: Contains multiple bromophenyl groups but differs in having a porphyrin core.

5-bromopyrimidin-2-ol: Shares the bromopyrimidinyl group but lacks the complex ether and sulfamoyl functionalities.

Uniqueness

What sets Macitentan impurity A apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.

生物活性

Macitentan is a dual endothelin (ET) receptor antagonist, primarily employed in the treatment of pulmonary arterial hypertension (PAH). It exhibits high affinity for both ETA and ETB receptors, contributing to its therapeutic efficacy. However, the presence of impurities, particularly "Macitentan impurity A," raises questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacokinetics, and case studies.

Macitentan functions by selectively inhibiting the binding of endothelin-1 (ET-1) to its receptors. This inhibition leads to vasodilation and reduced pulmonary arterial pressure. The potency of macitentan is reflected in its low IC50 values for ETA and ETB receptors, which are approximately 0.5 nM and 391 nM, respectively . In contrast, impurities like this compound may exhibit varying degrees of receptor affinity and activity.

Pharmacokinetics

The pharmacokinetic profile of macitentan indicates that it is absorbed slowly after oral administration, with peak plasma concentrations occurring around 2 hours post-dose . The drug has a high protein binding rate (over 99%), which influences its distribution and efficacy .

Table 1: Pharmacokinetic Parameters of Macitentan

| Parameter | Value |

|---|---|

| Absorption | Slow; T_max = 2 hours |

| Bioavailability | ~30% in rats; ~80% in dogs |

| Protein Binding | >99% |

| Clearance | Low (20% of liver blood flow) |

Safety Profile

Macitentan has shown a favorable safety profile compared to other endothelin receptor antagonists. Notably, it has a lower incidence of hepatotoxicity and peripheral edema . However, the implications of this compound on safety remain less understood.

Efficacy in Animal Models

Research indicates that macitentan significantly improves hemodynamic parameters in various animal models of PAH. For instance, studies using monocrotaline-induced pulmonary hypertension models demonstrated that macitentan effectively reduces mean pulmonary arterial pressure .

Clinical Trials

The SERAPHIN trial is a landmark study that evaluated the efficacy of macitentan in patients with PAH. Results indicated a significant reduction in morbidity and mortality associated with the treatment . However, specific data on this compound's impact in clinical settings remains limited.

Impurity Analysis

A study focused on the impurity profile of macitentan revealed that various impurities, including this compound, were present in tablet formulations. High-performance liquid chromatography (HPLC) methods were utilized to quantify these impurities . Understanding the biological activity of these impurities is critical for ensuring patient safety and drug efficacy.

Table 2: Impurity Profile in Macitentan Tablets

| Impurity Name | Concentration (ppm) |

|---|---|

| This compound | Data not specified |

| Other impurities | Varies by formulation |

特性

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。